molecular formula C16H26N2OS B100202 Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- CAS No. 18051-52-0

Benzamide, N-(2-diethylaminoethyl)-p-propoxythio-

Cat. No. B100202
CAS RN: 18051-52-0
M. Wt: 294.5 g/mol
InChI Key: AJAPZUMZKXEGCU-UHFFFAOYSA-N
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Description

Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioamide derivative of benzamide and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of benzamide, N-(2-diethylaminoethyl)-p-propoxythio- involves the formation of a covalent bond between the thioamide group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.

Biochemical And Physiological Effects

Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can have various effects on the nervous system, including increased muscle contraction and improved cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using benzamide, N-(2-diethylaminoethyl)-p-propoxythio- in lab experiments is its ability to inhibit the activity of various enzymes. This can be useful in studying the function of these enzymes and their role in various biochemical pathways. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many future directions for research involving benzamide, N-(2-diethylaminoethyl)-p-propoxythio-. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological disorders. Its ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease and other forms of dementia. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases and disorders.

Synthesis Methods

Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- can be synthesized by reacting 2-diethylaminoethylamine with propyl 4-chlorothiobenzoate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.

Scientific Research Applications

Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.

properties

CAS RN

18051-52-0

Product Name

Benzamide, N-(2-diethylaminoethyl)-p-propoxythio-

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-propoxybenzenecarbothioamide

InChI

InChI=1S/C16H26N2OS/c1-4-13-19-15-9-7-14(8-10-15)16(20)17-11-12-18(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20)

InChI Key

AJAPZUMZKXEGCU-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)S

SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC

Other CAS RN

18051-52-0

synonyms

N-[2-(Diethylamino)ethyl]-p-propoxythiobenzamide

Origin of Product

United States

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